molecular formula C11H14ClNOS B2962721 N-[3-chloro-2-(isopropylthio)phenyl]acetamide CAS No. 883023-29-8

N-[3-chloro-2-(isopropylthio)phenyl]acetamide

Cat. No.: B2962721
CAS No.: 883023-29-8
M. Wt: 243.75
InChI Key: IOMNBRQCRNQRSC-UHFFFAOYSA-N
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Description

N-[3-chloro-2-(isopropylthio)phenyl]acetamide is an organic compound with the molecular formula C11H14ClNOS. This compound is characterized by the presence of a chloro group, an isopropylthio group, and an acetamide group attached to a phenyl ring. It is used in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-chloro-2-(isopropylthio)phenyl]acetamide typically involves the reaction of 3-chloro-2-(isopropylthio)aniline with acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Starting Materials: 3-chloro-2-(isopropylthio)aniline and acetic anhydride.

    Reaction Conditions: The reaction is usually performed in the presence of a base such as pyridine or triethylamine to neutralize the acidic by-products.

    Procedure: The starting materials are mixed and heated to a specific temperature, typically around 60-80°C, for several hours. The reaction mixture is then cooled, and the product is isolated by filtration or extraction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of automated systems allows for precise control of reaction parameters, leading to consistent product quality.

Chemical Reactions Analysis

Types of Reactions

N-[3-chloro-2-(isopropylthio)phenyl]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the chloro group to a hydrogen atom or other functional groups.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or potassium thiocyanate.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dechlorinated products or amine derivatives.

    Substitution: Various substituted phenylacetamides depending on the nucleophile used.

Scientific Research Applications

N-[3-chloro-2-(isopropylthio)phenyl]acetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[3-chloro-2-(isopropylthio)phenyl]acetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

N-[3-chloro-2-(isopropylthio)phenyl]acetamide can be compared with other similar compounds such as:

    N-[3-chloro-2-(methylthio)phenyl]acetamide: Similar structure but with a methylthio group instead of an isopropylthio group.

    N-[3-chloro-2-(ethylthio)phenyl]acetamide: Contains an ethylthio group instead of an isopropylthio group.

    N-[3-chloro-2-(propylthio)phenyl]acetamide: Features a propylthio group in place of the isopropylthio group.

These compounds share similar chemical properties but may exhibit different biological activities and applications due to the variations in their side chains.

Properties

IUPAC Name

N-(3-chloro-2-propan-2-ylsulfanylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClNOS/c1-7(2)15-11-9(12)5-4-6-10(11)13-8(3)14/h4-7H,1-3H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOMNBRQCRNQRSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)SC1=C(C=CC=C1Cl)NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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